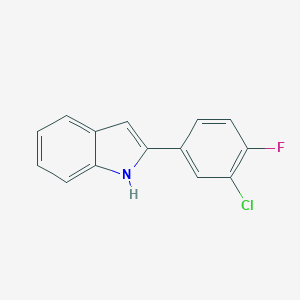

2-(3-Chloro-4-fluorophenyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYJRNHACDLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371454 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-88-8 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1868-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)indole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a substituted aromatic heterocyclic compound belonging to the 2-arylindole class. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and pharmacologically active compounds. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines a general synthetic approach, and discusses the potential pharmacological relevance of this class of compounds.

Chemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉ClFN | [1][2][3] |

| Molecular Weight | 245.69 g/mol | [1][2] |

| CAS Number | 1868-88-8 | [1][4] |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)-1H-indole | [5] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | [4] |

| Melting Point | 170-173 °C | [1] |

| Boiling Point (Predicted) | 420.5 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.34 g/cm³ | [4] |

| Appearance | Pale cream to pale orange to pale brown crystals or powder | [5] |

Synthesis

The most common and versatile method for the synthesis of 2-arylindoles is the Fischer indole synthesis .[6][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis of 2-Arylindoles

A general procedure for the synthesis of 2-arylindoles via the Fischer indole synthesis is as follows:

-

Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with an acetophenone derivative in a suitable solvent, such as ethanol or acetic acid. This reaction is often carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.[6][8]

-

Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the reaction mixture.[6][7][8]

-

Heating: The mixture is then heated to an elevated temperature, typically ranging from 80 to 200 °C, to effect the cyclization and subsequent elimination of ammonia, leading to the formation of the indole ring.[8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then typically extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

dot

Note: While this provides a general outline, the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Spectral Data

Potential Pharmacological Significance

The 2-arylindole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[10] The incorporation of halogen atoms can further enhance the pharmacological profile of these molecules.

-

Anticancer Activity: Halogenated indoles have been investigated for their potential as anticancer agents. The presence of halogens can influence the binding affinity to various protein targets involved in cancer progression.[11][12]

-

Antimicrobial Activity: Indole derivatives, including halogenated analogs, have demonstrated activity against various bacterial and fungal strains.[11][12] Multi-halogenation of the indole core has been shown to enhance antifungal potency.[11]

-

Anti-inflammatory Activity: Some indole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]

-

Neurological Activity: The indole nucleus is a core component of many neuroactive compounds. Substituted indoles are being explored for their potential in treating various neurological disorders.

The specific biological activities of this compound have not been extensively reported. However, based on the known activities of related compounds, it represents a promising candidate for further investigation in various therapeutic areas.

dot

Conclusion

This compound is a molecule of interest for medicinal chemists and drug discovery professionals. Its chemical properties are well-defined, and a general synthetic route via the Fischer indole synthesis is established. While specific experimental data on its synthesis, spectral characteristics, and biological activity are currently limited, the broader class of 2-arylindoles and halogenated indoles shows significant promise in various therapeutic areas. Further research into the specific properties and biological evaluation of this compound is warranted to fully elucidate its potential.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1868-88-8 [m.chemicalbook.com]

- 4. This compound | CAS#:1868-88-8 | Chemsrc [chemsrc.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. testbook.com [testbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound|CAS 1868-88-8 [benchchem.com]

- 10. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Technical Guide: 2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a halogenated 2-arylindole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. The indole nucleus is a core component of numerous natural products and pharmacologically active compounds, valued for its ability to engage in diverse non-covalent interactions with biological targets. The specific substitution of a 3-chloro-4-fluorophenyl group at the C-2 position of the indole ring suggests its potential as a molecular framework for the development of novel bioactive agents. The strategic incorporation of chlorine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, potentially enhancing its potency and selectivity. Research into analogous halogenated 2-arylindoles has revealed a broad spectrum of biological activities, including antimicrobial and anticancer properties, making this compound a valuable building block for structure-activity relationship (SAR) studies.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 1868-88-8 | [2][3] |

| Molecular Formula | C₁₄H₉ClFN | [2][3] |

| Molecular Weight | 245.68 g/mol | [2][3] |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)-1H-indole | [2] |

| Appearance | Light yellow solid / Pale brown powder | [3] |

| Melting Point | 170-173 °C | [3] |

| Boiling Point (Predicted) | 420.5 ± 30.0 °C | [3] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.74 ± 0.30 | [3] |

| InChI Key | QNYJRNHACDLRSI-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | [2] |

Synthesis

General Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the likely precursors are phenylhydrazine and 3'-chloro-4'-fluoroacetophenone.[4]

Reaction Scheme:

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(3-Chloro-4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chloro-4-fluorophenyl)indole is a halogenated arylindole that has garnered interest within the medicinal chemistry landscape. As a derivative of the indole scaffold, a privileged structure in drug discovery, this compound holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a putative synthesis protocol based on established methods, and an exploration of its potential biological activities. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide combines known data with information from closely related analogues to present a thorough profile.

Molecular Structure and Identification

This compound possesses a core indole ring system substituted at the 2-position with a 3-chloro-4-fluorophenyl group. The presence and specific placement of the halogen atoms on the phenyl ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Table 1: Molecular Identifiers and Physicochemical Properties

| Parameter | Value | Reference(s) |

| CAS Number | 1868-88-8 | [1][2][3] |

| Molecular Formula | C₁₄H₉ClFN | [1][2][4] |

| Molecular Weight | 245.68 g/mol | [1][2][4] |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)-1H-indole | [5] |

| InChI Key | QNYJRNHACDLRSI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | [5] |

| Physical Form | Crystals or crystalline powder | [2] |

| Color | Pale cream to pale orange to pale brown | [2] |

| Melting Point | 170-173 °C | [4][6] |

| Boiling Point (Predicted) | 420.5 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.34 g/cm³ | [6] |

Synthesis Methodology

Putative Synthetic Protocol via Fischer Indole Synthesis

This protocol is a generalized procedure based on established Fischer Indole Synthesis methodologies for similar 2-arylindoles.

Step 1: Formation of the Phenylhydrazone

The synthesis would commence with the reaction of phenylhydrazine with 1-(3-chloro-4-fluorophenyl)ethan-1-one to form the corresponding phenylhydrazone.

-

Reactants:

-

Phenylhydrazine

-

1-(3-chloro-4-fluorophenyl)ethan-1-one

-

-

Solvent: Ethanol or acetic acid

-

Procedure: Equimolar amounts of phenylhydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one are dissolved in the chosen solvent. The mixture is typically heated to reflux for 1-2 hours to ensure complete condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which may be used in the next step without further purification or can be purified by recrystallization.

Step 2: Acid-Catalyzed Cyclization

The crude or purified phenylhydrazone is then subjected to cyclization in the presence of an acid catalyst.

-

Reactant: Phenylhydrazone from Step 1

-

Catalyst: Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid such as sulfuric acid (H₂SO₄).[7]

-

Solvent: Often, the reaction is carried out neat with PPA or in a high-boiling solvent like xylene when using other catalysts.

-

Procedure: The phenylhydrazone is mixed with the acid catalyst and heated to a high temperature (typically 150-200 °C) for several hours. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled and then carefully quenched with ice water or a base solution to neutralize the acid. The precipitated crude product is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) followed by recrystallization to afford pure this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. The following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A broad singlet for the indole N-H proton (δ > 10 ppm). - A singlet or narrow multiplet for the C3-H of the indole ring (δ ~ 6.5-7.0 ppm). - A series of multiplets in the aromatic region (δ ~ 7.0-8.0 ppm) corresponding to the protons of the indole and the substituted phenyl rings. The protons on the 3-chloro-4-fluorophenyl ring would exhibit complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | - Resonances for the carbon atoms of the indole and phenyl rings in the aromatic region (δ ~ 100-140 ppm). - The carbon bearing the fluorine (C-4' of the phenyl ring) would show a large C-F coupling constant. - The carbon attached to the indole ring (C-2) and the carbon bearing the chlorine (C-3' of the phenyl ring) would also have distinct chemical shifts. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z ≈ 245, corresponding to the molecular weight. - An isotopic pattern for the molecular ion peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns would likely involve cleavage of the bond between the indole and phenyl rings. |

| IR Spec. | - A sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. - C-F and C-Cl stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹). |

Potential Biological and Pharmacological Activities

The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While specific biological data for this compound is lacking, its structural features suggest potential in several therapeutic areas.

Anticancer Activity

Many 2-arylindole derivatives have demonstrated potent anticancer properties.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.[1] It is plausible that this compound could exhibit cytotoxicity against various cancer cell lines. The halogen substituents on the phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Table 3: Anticancer Activity of Representative 2-Arylindoles (for illustrative purposes)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylindole | Various | 25.4 - 38.1 | [8] |

| 2-Phenylindole-3-carboxaldehyde oxime | Various | 4.4 - 6.9 | [8] |

| 6'-MeO-naphthalen-2'-yl indole derivative | Various | 0.6 | [8] |

Antimicrobial Activity

Halogenated indoles are also known for their antimicrobial effects. The presence of chlorine and fluorine in this compound may confer activity against a range of bacteria and fungi. The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Table 4: Antimicrobial Activity of Representative Indole Derivatives (for illustrative purposes)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivatives | S. aureus, E. coli | 3.125 - 50 | [9] |

| Multi-halogenated indoles | Candida species | 10 - 50 | [10] |

Signaling Pathway Involvement (Hypothesized)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other 2-arylindoles, several pathways can be hypothesized as potential targets.

For instance, some 2-arylindoles have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[8] Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis. Additionally, inhibition of nitric oxide synthase (NOS) is another reported mechanism for some 2-arylindoles, which has implications for both inflammation and cancer.[8]

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its privileged 2-arylindole scaffold and halogen substitution pattern. While specific experimental data for this compound is sparse, analogies to related structures strongly suggest its potential as an anticancer and antimicrobial agent.

Future research should focus on the definitive synthesis and purification of this compound to enable comprehensive characterization. Detailed spectroscopic analysis (NMR, MS, IR, and X-ray crystallography) is required to unequivocally confirm its structure. Subsequently, a thorough biological evaluation, including in vitro screening against a panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values, is warranted. Mechanistic studies to elucidate the specific signaling pathways it modulates will be crucial for understanding its mode of action and for guiding any future drug development efforts. The data presented in this guide, though partially based on analogy, provides a solid foundation for initiating such investigations.

References

- 1. This compound|CAS 1868-88-8 [benchchem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 1868-88-8 [m.chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 2-[4-[(3-Chloro-4-fluorophenyl)carbamoylamino]phenyl]indole-1-carboxamide | C22H16ClFN4O2 | CID 121254592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1868-88-8 | Chemsrc [chemsrc.com]

- 7. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 10. WO2001002355A2 - Indole synthesis - Google Patents [patents.google.com]

Synthesis of 2-(3-Chloro-4-fluorophenyl)indole: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Synthetic Routes, Experimental Protocols, and Biological Significance of a Key Heterocyclic Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 2-arylindoles have garnered significant attention due to their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of a specific, halogenated 2-arylindole, 2-(3-Chloro-4-fluorophenyl)indole, a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic methodologies, quantitative data, and insights into its potential biological applications.

Synthetic Strategies for this compound

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The most prominent among these are the Fischer indole synthesis and the Larock indole synthesis, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the formation of the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the key precursors are phenylhydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one.

Reaction Scheme:

Figure 1. Fischer Indole Synthesis of this compound.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that provides a convergent and highly regioselective route to substituted indoles.[1] This method involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base.[1] For the synthesis of this compound, the likely precursors would be o-iodoaniline and 1-(3-chloro-4-fluorophenyl)-2-ethynylbenzene, or a related alkyne.

Reaction Scheme:

Figure 2. Larock Indole Synthesis of this compound.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis (General Procedure)

-

Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1-(3-chloro-4-fluorophenyl)ethan-1-one (1.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid) is added to the reaction mixture.

-

The mixture is then heated to a temperature ranging from 80°C to 150°C for several hours. The optimal temperature and reaction time will depend on the specific acid catalyst and substrates used.

-

Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Larock Indole Synthesis (General Procedure)

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the o-haloaniline (e.g., o-iodoaniline, 1.0 eq), the alkyne (e.g., 1-ethynyl-3-chloro-4-fluorobenzene, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, if required), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

A suitable anhydrous solvent, such as DMF, DMSO, or toluene, is added to the reaction mixture.

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for the spectroscopic characterization of this compound is limited, some physical properties are known from commercial suppliers.

| Property | Value |

| Molecular Formula | C₁₄H₉ClFN |

| Molecular Weight | 245.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-173 °C |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons of the indole ring and the 3-chloro-4-fluorophenyl group. The N-H proton of the indole would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for all 14 carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the carbons of the indole ring.

-

IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring, along with C-H and C=C stretching vibrations for the aromatic systems.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.68 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Significance and Potential Applications

Halogenated indoles, and 2-arylindoles in particular, are recognized as "privileged structures" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 2-arylindole derivatives as anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis.[3] While specific data for this compound is not extensively reported, related halogenated 2-arylindoles have shown promising activity against various cancer cell lines.

Antimicrobial Activity

The indole scaffold is also a key feature in many compounds with antimicrobial properties. Halogenation of the indole ring has been shown to enhance antibacterial and antifungal activity.[5][6][7] For instance, certain halogenated indoles have demonstrated potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and have been shown to inhibit biofilm formation.[1][5]

Summary and Future Directions

This compound represents a valuable scaffold for the development of new therapeutic agents. Its synthesis can be reliably achieved through established methods like the Fischer and Larock indole syntheses. The presence of the chloro and fluoro substituents on the 2-phenyl ring offers opportunities for fine-tuning the pharmacological properties of potential drug candidates.

Further research is warranted to fully elucidate the biological activity profile of this specific compound. Detailed in vitro and in vivo studies are needed to quantify its anticancer and antimicrobial efficacy and to understand its mechanism of action. The development of robust and scalable synthetic routes will be crucial for its future application in drug discovery and development programs. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising heterocyclic compound.

References

- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of 2,3-disubstituted indoles toward apoptosis-resistant cancers cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to the Activity of Halogenated Indole Derivatives

Introduction: Halogenated indole derivatives represent a burgeoning class of bioactive molecules with significant therapeutic potential. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold profoundly influences their physicochemical properties and biological activities. This guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and neurological activities of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The unique chemical attributes of halogenated indoles have established them as privileged structures in medicinal chemistry, with numerous derivatives showing promise in preclinical and clinical studies.[1]

Anticancer Activity

Halogenated indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of various halogenated indole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Indoles | 5-Fluorospirobrassinin Analog | Jurkat, MCF-7, HCT116 | < 10 | [2] |

| 3-(3,5-bis-trifluoromethylphenylamino) spiro{indoline-3,5'[4',5']dihydrothiazol} | HCT-116 | 32.2 | [3] | |

| Indole-vinyl sulfone derivative | Various | Not Specified | [1] | |

| Chlorinated Indoles | 2,4-Cl₂ and 4-NO₂ conjugates | MCF-7 | 12.2 and 14.5 | [4] |

| 2,4-Cl₂ and 4-NO₂ conjugates | HepG2 | 14.8 and 18.3 | [4] | |

| 3-(4-chlorophenyl) indole derivative | MCF-7, MDA-MB-468 | 13.2 and 8.2 | [4] | |

| 33a (Chlorine substituted) | Various | 15.43 | [1] | |

| Brominated Indoles | 3-Brominated Indole Derivative | MCF-7, A549, Hela | 0.46, 0.21, 0.32 | [4] |

| 3-(4-bromobenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [5] | |

| Iodinated Indoles | Not specified in provided results |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated indole derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the halogenated indole derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Cancer

Halogenated indoles often exert their anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are two such critical cascades frequently dysregulated in cancer.[6][7][8]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[7] Certain halogenated spiro-oxindoles have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[6]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of halogenated indole derivatives.

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its dysregulation is implicated in cancer.[9] Indole compounds can modulate NF-κB signaling, thereby affecting cancer cell viability.[7][8]

Caption: NF-κB signaling pathway and the inhibitory action of halogenated indole derivatives.

Antimicrobial Activity

Halogenated indole derivatives have emerged as potent agents against a variety of pathogenic microorganisms, including bacteria and fungi. Their ability to inhibit biofilm formation and virulence factors makes them attractive candidates for the development of new antimicrobial drugs.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Indoles | 5-Fluoroindole | Acinetobacter baumannii | 64 | [10] |

| Chlorinated Indoles | 4-Chloroindole | Escherichia coli (UPEC) | 75 | [11] |

| 5-Chloroindole | Escherichia coli (UPEC) | 75 | [11] | |

| 5-Chloro-2-methyl indole | Escherichia coli (UPEC) | 75 | [11] | |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [12] | |

| 5-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [12] | |

| Brominated Indoles | 6-Bromoindole | Acinetobacter baumannii | 64 | [10] |

| 4,6-Dibromoindole | Candida species | 10-50 | [13] | |

| 5-Bromo-4-chloroindole | Candida species | 10-50 | [13] | |

| Brominated Indole 74 | Gram-negative bacteria | 2-4 | [14] | |

| Iodinated Indoles | 4-Iodoindole | Escherichia coli (UPEC) | < 100 | [11] |

| 5-Iodoindole | Escherichia coli (UPEC) | < 100 | [11] | |

| 6-Iodoindole | Escherichia coli (UPEC) | < 100 | [11] | |

| 5-Iodoindole | Acinetobacter baumannii | 64 | [10] | |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated indole derivative stock solution

-

96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the halogenated indole derivative in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Fluorinated indole derivatives, in particular, have shown significant promise as antiviral agents, with potent activity against viruses such as HIV and HCV.

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

| Compound Class | Derivative | Virus | EC50 | Reference |

| Fluorinated Indoles | Indole-3yl analog with (R)-Me at piperazine 2-position | HIV-1 | 4.0 nM | Not specified in provided results |

| Pyridine-fused indole derivative | HIV-1 | 17 nM | Not specified in provided results | |

| 4-Fluorophenyl ring-appended indole derivative | HCV | 1.02 µM | [15] | |

| 3-Fluorophenyl analog | HCV | 0.92 µM | [15] | |

| Chlorinated Indoles | Indole-triazole conjugate (6f) | Candida albicans | 2 µg/mL | [16] |

| Brominated Indoles | Not specified in provided results | |||

| Iodinated Indoles | Not specified in provided results |

Experimental Protocol: Antiviral Screening Assay

A general workflow for screening compounds for antiviral activity is depicted below.

Caption: General workflow for an in vitro antiviral screening assay.

Neurological Activity

Halogenated indole derivatives have shown affinity for various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine receptors, suggesting their potential as therapeutic agents for neurological and psychiatric disorders.

Quantitative Neurological Data

The inhibitory constant (Ki) is a measure of the binding affinity of a compound for a receptor.

| Compound Class | Derivative | Receptor | Ki | Reference |

| Brominated Indoles | 6-Bromoaplysinopsin | 5-HT2C | 0.33 µM | [17] |

| 6-Bromoaplysinopsin | 5-HT2A | 2.0 µM | [17] | |

| 6-Bromo-2'-de-N-methylaplysinopsin | 5-HT2C | 2.3 µM | [17] | |

| 6-Bromo-2'-de-N-methylaplysinopsin | 5-HT2A | > 100 µM | [17] | |

| Halogenated Indoles | Dual halogen substituted (7i, 7j, 7k) | SERT | < 10 nM | [18] |

| 7n | D2 | 307 nM | [18] | |

| 7m | D2 | 593 nM | [18] |

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[19][20][21][22]

Materials:

-

Cell membranes expressing the target 5-HT receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors)

-

Halogenated indole derivative test compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Prepare serial dilutions of the halogenated indole derivative.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound at various concentrations.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

Halogenated indole derivatives have unequivocally demonstrated a broad spectrum of potent biological activities. The strategic placement of halogen atoms on the indole ring system provides a powerful tool for modulating their pharmacological properties. The quantitative data and experimental protocols presented in this guide underscore the immense potential of this class of compounds in the development of novel therapeutics for a range of diseases, from cancer and infectious diseases to neurological disorders. Future research should continue to explore the structure-activity relationships of these derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications. The versatility of the halogenated indole scaffold ensures that it will remain a fertile ground for drug discovery for years to come.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

The Therapeutic Promise of 2-Arylindoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-arylindoles, a privileged scaffold in medicinal chemistry.

The 2-arylindole core is a significant structural motif found in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic applications of 2-arylindoles, focusing on their synthesis, mechanisms of action, and quantitative biological data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Therapeutic Landscape of 2-Arylindoles

2-Arylindoles have emerged as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets with high affinity.[2] This versatility has led to their investigation across various therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of 2-arylindole derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of the estrogen receptor (ER), induction of reactive oxygen species (ROS)-mediated apoptosis, and inhibition of the NF-κB signaling pathway.[3][4]

Anti-inflammatory Effects

The anti-inflammatory potential of 2-arylindoles is linked to their ability to inhibit key mediators of the inflammatory cascade. Notably, certain derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which play crucial roles in the inflammatory response.[5] Some compounds have also been evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8][9][10]

Neuroprotective Properties

Emerging evidence suggests that 2-arylindoles may hold promise for the treatment of neurodegenerative disorders. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to scavenge reactive oxygen species, which are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[11][12][13]

Antifungal Applications

Several 2-arylindole derivatives have exhibited significant antifungal activity, particularly against pathogenic species such as Candida albicans and Aspergillus fumigatus.[14][15][16][17] This makes them attractive candidates for the development of new antifungal agents, an area of significant unmet medical need.

Quantitative Biological Data

The following tables summarize the reported biological activities of various 2-arylindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Arylindoles (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-aryl-amino-4-(3'-indolyl)thiazole (17b) | MCF-7 (Breast) | 1.86 | [3] |

| Indole-vinyl sulfone (9) | Various cancer cell lines | Potent (specific values in source) | [4] |

| Benzimidazole-indole (8) | Various cancer cell lines | 50 nM (average) | [4] |

| 1,4-dihydropyrazolo[4,3-b]indoles (34, 35a, 35b) | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58–2.41 | [4] |

| 3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60a) | SUIT-2 (Pancreatic) | 8.4 | [4] |

| 3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60a) | Panc-1 (Pancreatic) | 9.8 | [4] |

| 3-(6-phenylimidazo[2,1-b][1][3][4]thiadiazole-2-yl)-1H-indole (60b) | SUIT-2 (Pancreatic) | 5.16 | [4] |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [18] |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [18] |

| Indole-aryl amide (2) | MCF-7 (Breast) | 0.81 | [19] |

| Indole-aryl amide (2) | PC3 (Prostate) | 2.13 | [19] |

| Indole-aryl amide (3) | HeLa (Cervical) | 5.64 | [19] |

Table 2: Anti-inflammatory Activity of 2-Arylindoles (IC50 Values)

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2-phenylindole (1) | Nitrite Production | 38.1 ± 1.8 | [5] |

| 2-phenylindole (1) | NF-κB Inhibition | 25.4 ± 2.1 | [5] |

| 3-carboxaldehyde oxime substituted 2-phenylindole (5) | Nitrite Production | 4.4 ± 0.5 | [5] |

| 3-carboxaldehyde oxime substituted 2-phenylindole (5) | NF-κB Inhibition | 6.9 ± 0.8 | [5] |

| Cyano substituted 2-phenylindole (7) | Nitrite Production | 4.8 ± 0.4 | [5] |

| Cyano substituted 2-phenylindole (7) | NF-κB Inhibition | 8.5 ± 2.0 | [5] |

| 6′-MeO-naphthalen-2′-yl indole (10at) | NF-κB Inhibition | 0.6 ± 0.2 | [5] |

Table 3: Antifungal Activity of 2-Arylindoles (MIC Values)

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| 4,6-dibromoindole | Candida albicans | 25 | [14] |

| 5-bromo-4-chloroindole | Candida albicans | 25 | [14] |

| 4,6-dibromoindole | Non-albicans Candida spp. | 10-50 | [14] |

| 5-bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-arylindoles.

Synthesis of 2-Arylindoles

1. Fischer Indole Synthesis [1][20][21][22][23]

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.

-

Step 1: Hydrazone Formation: An appropriate arylhydrazine is condensed with an aldehyde or ketone in a suitable solvent (e.g., ethanol or acetic acid) to form the corresponding arylhydrazone. This reaction is often acid-catalyzed.

-

Step 2: Indolization: The isolated or in situ generated arylhydrazone is heated in the presence of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) catalyst.[23]

-

Mechanism: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[21][23]

-

Microwave-Assisted Protocol: For a more rapid and efficient synthesis, the reaction can be carried out under microwave irradiation, often leading to higher yields and shorter reaction times.[1][20]

2. Palladium-Catalyzed Sonogashira Coupling [24][25][26][27][28]

The Sonogashira coupling provides an efficient route to 2-arylindoles through the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

-

Reaction Components: The reaction typically involves an ortho-haloaniline (e.g., 2-iodoaniline), a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.[24][25]

-

Procedure: The reactants are stirred at room temperature or heated, often under an inert atmosphere, until the reaction is complete.

-

Domino Reaction: This method can be employed in a one-pot domino reaction where the Sonogashira coupling is followed by an intramolecular cyclization to directly form the 2-arylindole scaffold.[26]

-

Microwave-Assisted Protocol: Microwave irradiation can be used to accelerate the reaction. A sealed microwave vial containing the reactants is heated to the desired temperature for a specified time.[24]

Biological Assays

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 2-arylindole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. NF-κB Inhibition Assay

This assay determines the ability of 2-arylindoles to inhibit the activation of the NF-κB signaling pathway.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and pre-treated with the test compounds for a specific duration before being stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).

-

Measurement of NF-κB Activity:

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is quantified by measuring the reporter gene activity.

-

Western Blot Analysis: The nuclear translocation of the p65 subunit of NF-κB can be assessed by separating nuclear and cytoplasmic fractions of cell lysates and performing Western blotting with an anti-p65 antibody.

-

Immunofluorescence: The subcellular localization of NF-κB can be visualized by immunofluorescence microscopy using an antibody against an NF-κB subunit.

-

-

Data Analysis: The inhibitory effect of the 2-arylindoles is determined by comparing the level of NF-κB activation in treated cells to that in stimulated, untreated cells. IC₅₀ values can be calculated from dose-response curves.

3. Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS induced by 2-arylindoles.

-

Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with the 2-arylindole compounds.

-

Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE), is added to the cells. These probes are non-fluorescent until they are oxidized by ROS.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Data Analysis: The level of ROS production in treated cells is compared to that in untreated control cells.

4. Competitive Estrogen Receptor (ER) Binding Assay [29][30][31][32]

This assay determines the ability of 2-arylindoles to bind to the estrogen receptor.

-

Assay Principle: The assay measures the displacement of a radiolabeled or fluorescently labeled estradiol from the estrogen receptor by the test compound.

-

Reagents: The assay requires a source of estrogen receptor (e.g., rat uterine cytosol or recombinant human ER), a labeled estradiol ligand (e.g., [³H]estradiol or a fluorescent estradiol derivative), and the test compounds.

-

Procedure: A fixed concentration of the labeled estradiol is incubated with the estrogen receptor in the presence of varying concentrations of the 2-arylindole derivative.

-

Measurement: After reaching equilibrium, the amount of bound labeled ligand is measured. For radiolabeled ligands, this is typically done by separating the bound and free ligand and quantifying the radioactivity. For fluorescently labeled ligands, fluorescence polarization is often used.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound labeled ligand against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand, is determined from this curve.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of 2-arylindoles are a result of their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Conclusion

The 2-arylindole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their broad spectrum of biological activities, coupled with well-established synthetic routes, makes them an attractive area of focus for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field. Future efforts in lead optimization, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, are poised to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Facile and Microwave-assisted Rapid Synthesis of 2-Arylamino-4-(3'-indolyl)- thiazoles as Apoptosis Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]

- 14. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. testbook.com [testbook.com]

- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 28. ias.ac.in [ias.ac.in]

- 29. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 31. epa.gov [epa.gov]

- 32. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(3-Chloro-4-fluorophenyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(3-Chloro-4-fluorophenyl)indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this compound offers unique electronic and steric properties for further molecular design and development.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1868-88-8 |

| Molecular Formula | C₁₄H₉ClFN |

| Molecular Weight | 245.68 g/mol |

| Melting Point | 170-173 °C |

Spectroscopic Data

Detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this exact compound are not widely published in publicly accessible databases, the following tables present predicted and expected data based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole ring and the substituted phenyl ring, as well as a characteristic broad singlet for the N-H proton of the indole.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 | br s | N-H (Indole) |

| ~7.8-7.0 | m | Aromatic Protons |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogen atoms and the aromatic system.

| Chemical Shift (δ, ppm) | Assignment |

| ~140-110 | Aromatic and Heterocyclic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be a key identifier.

| m/z | Interpretation |

| ~245/247 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (Indole) |

| ~1600-1450 | C=C stretching (Aromatic) |

| ~1100-1000 | C-F stretch |

| ~800-600 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, reveals the electronic transitions within the molecule. Indole and its derivatives generally exhibit characteristic absorption bands.

| λmax (nm) | Interpretation |

| ~270-290 | π → π* transitions of the indole ring |

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Fischer indole synthesis.[1][2][3][4] This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde.[1][2][3][4]

Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the general steps for the synthesis, which can be adapted and optimized based on laboratory conditions.

dot

Caption: Synthetic workflow for this compound.

Step 1: Hydrazone Formation In a suitable reaction vessel, dissolve 3'-Chloro-4'-fluoroacetophenone in a solvent such as ethanol or acetic acid. Add an equimolar amount of phenylhydrazine. A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting phenylhydrazone may precipitate out of the solution and can be isolated by filtration.

Step 2: Indolization (Cyclization) The isolated phenylhydrazone is then subjected to cyclization. A common and effective method is to heat the hydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The reaction mixture is typically heated to a temperature range of 100-180 °C. The progress of the reaction should be monitored by TLC.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into ice-water to quench the reaction. The crude product will precipitate and can be collected by vacuum filtration. Further purification is typically achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5] Final purification to obtain a high-purity product can be performed by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]

General Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

IR Spectroscopy: IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

UV-Vis Spectroscopy: UV-Vis spectra are obtained using a dual-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol or ethanol) to a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to confirm the structure of the synthesized compound.

dot

Caption: Logical flow of spectroscopic data interpretation.

This guide provides a foundational understanding of the key spectroscopic features and a reliable synthetic route for this compound. Researchers can utilize this information for the synthesis, characterization, and further development of novel compounds based on this promising scaffold.

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery and Biological Understanding

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry and chemical biology. Its presence in a vast array of naturally occurring and synthetic molecules with profound physiological activity underscores its importance. From the regulation of plant growth to the modulation of neurotransmission and the treatment of debilitating diseases, substituted indoles have consistently been at the forefront of scientific discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of key substituted indoles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

The Dawn of Indole Chemistry: From Dyes to a Privileged Scaffold

The story of indole is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal discovery laid the groundwork for over a century of research into this versatile heterocycle. The indole structure, consisting of a benzene ring fused to a pyrrole ring, imparts a unique electronic character that makes it an excellent pharmacophore.[1]

Naturally Occurring Indoles: Nature's Blueprint for Bioactivity

Long before chemists began to synthesize substituted indoles in the laboratory, nature had already harnessed the power of the indole nucleus in a remarkable diversity of molecules.

Auxins: The Master Regulators of Plant Growth

The discovery of auxins, the first class of plant hormones to be identified, is a cornerstone of plant biology. Charles Darwin and his son Francis, in the late 19th century, observed that the tip of a plant coleoptile was responsible for sensing light and transmitting a signal that caused the plant to bend towards it. In 1928, Frits Went successfully isolated this growth-promoting substance, which he named auxin, meaning "to grow" in Greek.[2] Later, this substance was identified as indole-3-acetic acid (IAA) .

Auxin exerts its effects by modulating gene expression through a sophisticated signaling pathway. At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to activate gene expression.[3][4]

Tryptophan, Serotonin, and Melatonin: The Indole Core in Neurotransmission and Homeostasis

The essential amino acid tryptophan is the biochemical precursor to a number of vital indole-containing biomolecules. Through enzymatic conversion, tryptophan is transformed into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin . Serotonin plays a crucial role in regulating mood, appetite, and sleep, while melatonin is central to the control of circadian rhythms.

Indole Alkaloids: A Rich Source of Pharmacological Agents

Plants and fungi produce a vast and structurally diverse array of indole alkaloids, many of which possess potent pharmacological activities. The first indole alkaloid to be isolated was strychnine , by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818.[5] Later, in 1918, the ergot alkaloid ergotamine was isolated.[5] These discoveries paved the way for the identification of thousands of indole alkaloids, including the anti-cancer agents vinblastine and vincristine , and the antihypertensive drug reserpine .[5][6]

Synthetic Substituted Indoles in Modern Medicine

The structural insights gained from naturally occurring indoles, coupled with advances in synthetic organic chemistry, have led to the development of numerous life-changing drugs.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), was first synthesized in the early 1960s. It exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.

The Triptans: A Revolution in Migraine Treatment

The development of sumatriptan in the 1980s marked a paradigm shift in the acute treatment of migraine.[7] Sumatriptan and other triptans are selective agonists of the serotonin 5-HT1B and 5-HT1D receptors. Their anti-migraine effects are mediated by vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[8]

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like sumatriptan, couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and vasoconstriction.

Ondansetron: A Breakthrough in Antiemetic Therapy

Ondansetron, introduced in 1990, revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. It is a highly selective antagonist of the serotonin 5-HT3 receptor.

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[9] When serotonin binds to the 5-HT3 receptor, it opens a channel that is permeable to cations (Na+, K+, and Ca2+), leading to rapid depolarization of the neuron. Ondansetron blocks this channel, thereby inhibiting the signaling that leads to the vomiting reflex.[9]

Quantitative Data on Substituted Indoles

The following tables summarize key quantitative data for various classes of substituted indoles, providing a basis for comparison of their biological activities.

Table 1: Binding Affinities (Ki, nM) of Triptans for Human Serotonin (5-HT) Receptors

| Triptan | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |

| Sumatriptan | >1000 | 11.2 | 4.0 | 199.5 | 15.8 | >1000 | >1000 | 251.2 |

| Zolmitriptan | 125.9 | 2.5 | 2.0 | 125.9 | 19.9 | 199.5 | 125.9 | 199.5 |

| Naratriptan | 251.2 | 6.3 | 5.0 | 100 | 15.8 | 316.2 | 316.2 | 1000 |

| Rizatriptan | 398.1 | 3.2 | 2.5 | 1000 | 100 | 1000 | 1000 | 1000 |

| Almotriptan | 158.5 | 5.0 | 3.2 | 125.9 | 12.6 | 1000 | 1000 | 1000 |

| Eletriptan | 15.8 | 3.2 | 2.0 | 100 | 7.9 | 100 | 158.5 | 79.4 |

| Frovatriptan | 125.9 | 6.3 | 15.8 | 1000 | 19.9 | 1000 | 1000 | 100 |

Data compiled from various sources. Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Indole Alkaloids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Veiutamine | HCT-116 | Colon | 0.3 | [10] |

| Makaluvamine F | HCT-116 | Colon | 0.17 | [10] |

| 3,5-Diprenyl indole | MIA PaCa-2 | Pancreatic | 9.5 | [8] |

| 3-Arylthio-1H-indole derivative | MCF-7 | Breast | 0.0045 | [8] |

| Quinoline-indole derivative | Various | - | 0.002 - 0.011 | |

| Benzimidazole-indole derivative | Various | - | 0.05 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Synthetic Methodologies for Substituted Indoles

The construction of the indole ring system is a central theme in organic synthesis. Several named reactions have become indispensable tools for the preparation of substituted indoles.